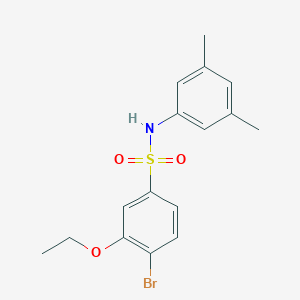
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDE-47 and belongs to the family of polychlorinated biphenyls (PCBs).
科学的研究の応用
BDE-47 has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of BDE-47 is in the field of environmental science. This compound is known to be a persistent organic pollutant (POP) that can accumulate in the environment and pose a threat to human health. Therefore, BDE-47 is often used as a marker for the assessment of environmental pollution.
BDE-47 has also been studied in the field of toxicology. This compound is known to have toxic effects on various organisms, including humans. Therefore, it is often used as a model compound for the study of the toxic effects of other PCBs.
作用機序
The mechanism of action of BDE-47 is not fully understood. However, it is known to act as an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. BDE-47 is also known to affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
BDE-47 has been shown to have a range of biochemical and physiological effects on various organisms. In humans, exposure to BDE-47 has been linked to developmental and reproductive disorders, neurotoxicity, and carcinogenicity. In animals, exposure to BDE-47 has been linked to liver damage, thyroid toxicity, and immunotoxicity.
実験室実験の利点と制限
BDE-47 has several advantages and limitations for lab experiments. One of the main advantages is that it is a well-characterized compound that is readily available. This makes it a useful model compound for the study of other PCBs. However, one of the main limitations is that it is a persistent organic pollutant that can accumulate in the environment. Therefore, it is important to handle BDE-47 with care to avoid contamination.
将来の方向性
There are several future directions for the study of BDE-47. One of the main directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how BDE-47 affects the normal functioning of hormones in the body and how it affects the expression of genes that are involved in various physiological processes.
Another future direction is to investigate the potential health effects of exposure to BDE-47 in more detail. This will help to understand the risks associated with exposure to this compound and to develop strategies to mitigate these risks.
Conclusion:
In conclusion, BDE-47 is a well-characterized compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a persistent organic pollutant that can accumulate in the environment and pose a threat to human health. Therefore, it is important to handle BDE-47 with care to avoid contamination. Further research is needed to understand the mechanism of action of BDE-47 and to investigate the potential health effects of exposure to this compound in more detail.
合成法
The synthesis of BDE-47 involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3,5-dimethylphenylamine. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
特性
製品名 |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C16H18BrNO3S |
分子量 |
384.3 g/mol |
IUPAC名 |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChIキー |
BTGXUONGPHYEFB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)








